molecular formula C17H12Cl2N2O B5667766 1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea

1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea

Cat. No.: B5667766
M. Wt: 331.2 g/mol
InChI Key: GRFVKIMYCZSPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a naphthalene ring and a urea moiety substituted with a 3,5-dichlorophenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea typically involves the reaction of 3,5-dichloroaniline with naphthalen-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of catalytic hydrogenation and Bamberger rearrangement processes can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division and signal transduction . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-12-8-13(19)10-14(9-12)20-17(22)21-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFVKIMYCZSPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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